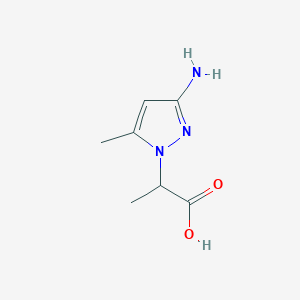

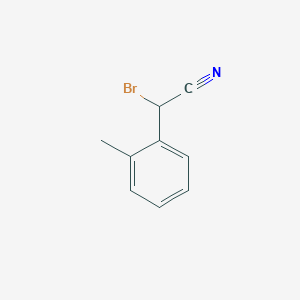

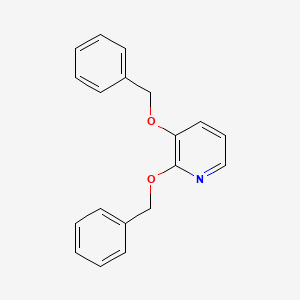

![molecular formula C15H19NO B1289772 2-Benzyl-2-azaspiro[3.5]nonan-7-one CAS No. 203661-65-8](/img/structure/B1289772.png)

2-Benzyl-2-azaspiro[3.5]nonan-7-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Benzyl-2-azaspiro[3.5]nonan-7-one is a spirocyclic compound, which is a type of bicyclic organic compound that includes a spiro connection of two rings. The spiro connection involves a quaternary carbon atom that is a member of both rings. The compound mentioned is a derivative of azaspiro nonanone, which is characterized by the presence of a nitrogen atom in the ring structure. This class of compounds has been the subject of various synthetic efforts due to their potential biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of azaspirocyclic compounds can be achieved through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane derivatives has been described using oxidative cyclizations with Oxone® in formic acid . Similarly, the synthesis of 2-azaspiro[4.6]undec-7-ene rings has been achieved via ring expansion/cyclization/chlorination reactions . Another method involves the condensation of ketene acetals with isoquinolinium salts followed by iodolactonization to yield functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones . Additionally, Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds is often elucidated using X-ray crystallography. For example, the X-ray crystal structure of 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] has been disclosed, providing insights into the three-dimensional arrangement of atoms within the molecule . The crystal and molecular structure of other derivatives, such as substituted 5-(2-azaspiro[4.5]dec-1-ylidene)cyclopent-3-ene-1,2-dione, has also been determined .

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with certain azaspiro[4.5]dec-1-enes leads to the formation of cyclopent-3-ene-1,2-dione derivatives . The addition of acrolein to 4-benzamido-3-oxothiophan results in the synthesis of 6-benzoyl-7-hydroxy-2-thia-6-azaspiro[4.4]nonan-4-one through intramolecular aldol condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds, including 2-Benzyl-2-azaspiro[3.5]nonan-7-one, are influenced by their molecular structure. The anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been evaluated, with some derivatives showing potent activity . The lipophilic properties of these compounds have been determined using RP-HPLC methods, which are important for understanding their pharmacokinetic behavior . Additionally, some derivatives have shown antibacterial and antitubercular activities, with their efficacy supported by molecular docking analysis .

属性

IUPAC Name |

2-benzyl-2-azaspiro[3.5]nonan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-6-8-15(9-7-14)11-16(12-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMXHNZWUYDLSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595438 |

Source

|

| Record name | 2-Benzyl-2-azaspiro[3.5]nonan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203661-65-8 |

Source

|

| Record name | 2-Benzyl-2-azaspiro[3.5]nonan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

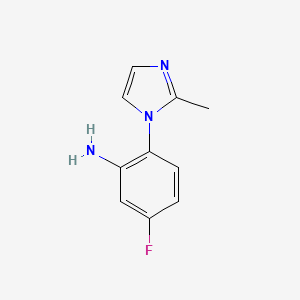

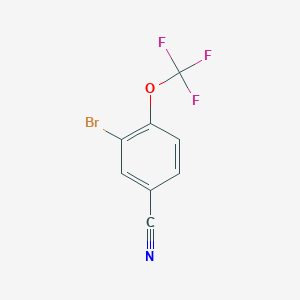

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)